6-(Thiophen-2-yl)-2,2'-bipyridine
Description
Contextual Significance of 2,2'-Bipyridine (B1663995) Ligands in Coordination Chemistry and Functional Materials
For over a century, 2,2'-bipyridine (bpy) has been one of the most widely used ligands in coordination chemistry. nih.govresearchgate.net Its status as a fundamental building block stems from its ability to form stable complexes with a vast array of metal ions, a consequence of its strong and rigid N,N-chelating properties. mdpi.comwikipedia.org These bidentate ligands are crucial in organometallic and inorganic chemistry due to their high redox stability and the relative ease with which their structure can be functionalized. researchgate.netresearchgate.net
The versatility of 2,2'-bipyridine and its derivatives has led to their application in numerous domains:
Coordination and Supramolecular Chemistry : Bipyridine ligands are foundational in creating complex, multi-component molecular architectures and have been pivotal in the development of supramolecular chemistry. nih.govresearchgate.net
Catalysis : Polypyridyl complexes, including those with bipyridine ligands, have attracted significant interest for their catalytic activities in reactions such as water oxidation and CO₂ reduction. researchgate.net Transition metal complexes containing these ligands are often employed as catalysts in organic synthesis. ontosight.ai
Functional Materials : The distinct electronic and optical properties of metal-bipyridine complexes make them essential components in functional materials. researchgate.net They are investigated for use in luminescent devices, sensors, and as active materials in organic light-emitting devices (OLEDs). ontosight.aimdpi.com For example, tris(bipyridine)ruthenium(II) is a well-studied luminophore, and iron(II) bipyridine complexes have been used in colorimetric analysis. wikipedia.orgwikiwand.com
Symmetric chelating ligands like 2,2'-bipyridine play a significant role, while asymmetric derivatives can offer more varied electronic and spatial effects, expanding their potential in the field of functional complexes. researchgate.net
Structural Features and Electronic-Steric Influences of the Thiophene (B33073) Moiety at the 6-Position on the Bipyridine Core
The introduction of a thiophene ring at the 6-position of the 2,2'-bipyridine core imparts unique characteristics to the ligand. ontosight.ai Thiophene is recognized as an electron-rich five-membered heterocycle, a property that stems from the involvement of one of the sulfur atom's lone pairs in its aromatic system. nih.gov
Electronic Influence :
The electron-rich nature of the thiophene ring can significantly modify the electronic properties of the bipyridine system. ontosight.ainih.gov This influences the ligand's ability to donate or accept electrons when coordinated to a metal center, affecting the resulting complex's photophysical and electrochemical properties.
In some systems, incorporating thiophene groups has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting sensitizer (B1316253) dyes. bath.ac.uk
The position of substituents on a thiophene-based molecular skeleton is crucial; donor groups on the central core can stabilize a quinoidal ground state, whereas their placement on lateral rings can result in a different electronic structure. researchgate.net
Steric Influence :
The presence of a substituent at the 6-position introduces steric hindrance around the adjacent nitrogen atom of the pyridine (B92270) ring. ontosight.ai This steric bulk can influence the coordination geometry of metal complexes.
For instance, bulky substituents at the 6- and 6'-positions can alter the coordination geometry, forcing the metal ion out of the plane of the bipyridine unit in some 6-coordinate complexes. nih.gov This steric clash can also prevent the formation of certain types of heteroleptic complexes. nih.gov
Overview of Current Research Trajectories and Potential Academic Impact
Research involving 6-(Thiophen-2-yl)-2,2'-bipyridine and its derivatives is actively exploring its potential in creating novel functional materials and complexes. The unique combination of the bipyridine chelating unit and the thiophene moiety makes it a versatile building block.
Key Research Areas :
Luminescent Materials : The ligand has been used to synthesize novel heteroleptic copper(I) complexes. mdpi.com One such complex, [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)(PPh₃)₂]BF₄, was found to be an orange emitter in the solid state, demonstrating the ligand's utility in developing photoluminescent materials. mdpi.com
Complexes for Organic Electronics : Thiophene-bipyridine ligands have been appended to other chromophores, such as diketopyrrolopyrrole (DPP), to create highly fluorescent ligands. nih.gov While the fluorescence is often quenched upon complexation with metals like platinum(II), this quenching mechanism itself is of interest for developing multifunctional transition metal complexes for applications in organic electronics. nih.govresearchgate.net
Cyclometalation and Catalysis : The ligand readily undergoes cyclometalation with metals like palladium(II) and platinum(II), where the thienyl ring is metallated. researchgate.net This reactivity opens pathways to new organometallic structures that could have catalytic applications.
Bio-inspired Chemistry : Derivatives of thiophene-bipyridine ligands are being designed to mimic the active sites of enzymes. For example, a tetradentate ligand featuring a bipyridine backbone and two thiophenol donors was created to model the coordination environment of [NiFe]-hydrogenase, an enzyme that catalyzes hydrogen evolution. mdpi.com
Medicinal Chemistry : While specific studies on this compound are nascent, related structures have been explored for their biological activity. Derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some showing promising results. nih.govresearchgate.net
The academic impact of this compound lies in its ability to bridge different areas of chemistry, from fundamental coordination studies to applied materials science and medicinal chemistry. Its tunable electronic and steric properties make it a valuable platform for designing next-generation functional molecules. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
123760-40-7 |
|---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H |
InChI Key |
BVRGSBHPVXHTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Coordination Chemistry and Metal Complexation of 6 Thiophen 2 Yl 2,2 Bipyridine
Ligand Design Principles and Chelation Properties
Bidentate N^N Chelation Characteristics of the Bipyridine Core
The 2,2'-bipyridine (B1663995) (bpy) portion of the molecule is a well-established and widely used bidentate chelating ligand in coordination chemistry. nih.gov It coordinates to a metal center through the two nitrogen atoms of its pyridine (B92270) rings, forming a stable five-membered ring. This N^N chelation is a fundamental aspect of its coordination chemistry, providing a rigid and predictable framework for the resulting metal complexes. mdpi.comresearchgate.net The geometry of the bipyridine core influences the coordination geometry of the metal ion.
Steric and Electronic Effects of the 6-Thiophene Substituent on Metal Ion Binding
The introduction of a thiophene (B33073) group at the 6-position of the bipyridine core significantly influences the ligand's coordination properties. This substituent exerts both steric and electronic effects that modulate the stability and structure of the resulting metal complexes.
Steric Effects: The thiophene ring introduces steric bulk, which can affect the coordination geometry around the metal center. mdpi.comnih.gov This steric hindrance can lead to distorted coordination environments and influence the number and arrangement of other ligands that can bind to the metal. For example, in a copper(I) complex, the large steric hindrance of phenyl groups from other ligands can lead to a wide P-Cu-P angle. mdpi.com
Electronic Effects: The thiophene moiety, being an electron-rich aromatic ring, can influence the electronic properties of the bipyridine core. acs.orgresearchgate.net This can affect the metal-ligand bond strength and the redox properties of the metal complex. The electron-donating nature of the thiophene can increase the electron density on the bipyridine nitrogen atoms, potentially strengthening their coordination to the metal ion. acs.org
Synthesis and Structural Elucidation of Metal Complexes
Synthesis and Characterization of Heteroleptic Copper(I) Complexes, e.g., [CuL(PPh₃)₂]BF₄
A notable example of a metal complex involving 6-(thiophen-2-yl)-2,2'-bipyridine is the heteroleptic copper(I) complex, [CuL(PPh₃)₂]BF₄, where L represents the thiophene-bipyridine ligand and PPh₃ is triphenylphosphine (B44618). mdpi.com The synthesis of this complex is typically achieved in a two-step process involving the reaction of the ligand with a copper(I) salt and triphenylphosphine. mdpi.com
Characterization of this complex involves various spectroscopic techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligands, while UV-Vis spectroscopy provides information about the electronic transitions within the complex. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the complex in solution. mdpi.com This particular copper(I) complex is an orange emitter and exhibits photoluminescence in the solid state. mdpi.com
Single Crystal X-ray Diffraction Analysis of Coordination Geometries and Bond Parameters
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes in the solid state. mdpi.comresearchgate.net For the [CuL(PPh₃)₂]BF₄ complex, this analysis reveals a distorted tetrahedral geometry around the copper(I) ion. mdpi.com The copper center is coordinated to the two nitrogen atoms of the bipyridine core and two phosphorus atoms from the triphenylphosphine ligands. mdpi.com
The distortion from an ideal tetrahedral geometry is evident from the bond angles. The N-Cu-N "bite" angle of the bipyridine ligand is acute, typically around 78.93(8)°, while the P-Cu-P angle is wide, approximately 120.46(2)°, due to the steric repulsion between the bulky triphenylphosphine ligands. mdpi.com The Cu-N and Cu-P bond lengths are consistent with values reported for similar copper(I) complexes. mdpi.com
| Parameter | Value |
|---|---|
| Cu-P1 (Å) | 2.2560(6) |
| Cu-P2 (Å) | 2.2619(6) |
| Cu-N1 (Å) | 2.106(2) |
| Cu-N2 (Å) | 2.091(2) |
| P1-Cu-P2 (°) | 120.46(2) |
| N1-Cu-N2 (°) | 78.93(8) |
| N2-Cu-P1 (°) | 111.41(6) |
| N2-Cu-P2 (°) | 110.19(6) |
| N1-Cu-P1 (°) | 110.59(6) |
| N1-Cu-P2 (°) | 116.19(6) |
Coordination with Other Transition Metal Cations, e.g., Platinum(II), Nickel(II), Silver(I), Rhenium(I), Ruthenium(II)
The versatility of this compound as a ligand extends to its ability to coordinate with a variety of other transition metal cations.
Platinum(II): This ligand has been used to form ortho-metalated platinum(II) complexes. researchgate.netnih.gov In some cases, the thiophene ring can be metallated at the 3-position. researchgate.net
Nickel(II): The ligand can form complexes with nickel(II), and the steric and electronic properties of substituents on the bipyridine ring have been shown to impact the catalytic activity of the resulting nickel complexes in cross-coupling reactions. nih.govresearchgate.net
Silver(I): Silver(I) is known to form a diverse range of coordination complexes with bipyridine-type ligands, resulting in various structural architectures from simple monomers to extended coordination polymers. rsc.orgnih.govmdpi.com The coordination geometry around the silver(I) ion can vary significantly. rsc.org
Rhenium(I): Rhenium(I) tricarbonyl complexes with bipyridine ligands have been synthesized. nih.govrsc.org The steric bulk of substituents on the bipyridine can force a distorted coordination geometry around the rhenium center. nih.gov
Ruthenium(II): Ruthenium(II) complexes with bipyridine ligands are well-studied for their photophysical and electrochemical properties. nih.govnih.govmdpi.comnih.gov The introduction of a thiophene substituent can modulate these properties. nih.gov
Influence of Ligand Architecture on Metal Oxidation State Stabilization
The 2,2'-bipyridine (bpy) framework itself is not an innocent ligand; it is redox-active and can exist in three different oxidation states: neutral (bpy⁰), a monoradical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). nih.gov This electronic flexibility allows it to stabilize a metal center in various oxidation states by accepting or donating electron density. The stepwise population of the ligand's π* orbitals upon reduction directly affects the bonding within the complex, which in turn influences the stability of the metal's oxidation state. nih.gov
The introduction of a thiophene group at the 6-position of the bipyridine ring further refines this electronic influence. Thiophene acts as an electronic modulator. Studies on related ruthenium complexes with substituted bipyridine ligands have demonstrated that electron-withdrawing substituents make the oxidation of the metal center (e.g., Ru(II) to Ru(III)) more difficult. rsc.org Conversely, the electron-donating nature of the thiophene ring in this compound can be expected to increase the electron density at the metal center, thereby stabilizing higher oxidation states or making metal-centered oxidation easier compared to unsubstituted bipyridine.
This stabilization is evident in the formation of stable complexes with metals in typically less common oxidation states. For instance, this compound has been successfully incorporated into a heteroleptic copper(I) complex, [Cu(C₁₄H₁₀N₂S)(PPh₃)₂]BF₄. mdpi.com In this complex, the Cu(I) ion is stabilized in a distorted tetrahedral geometry. The bipyridine moiety acts as a rigid, strong-binding chelator, while ancillary ligands like triphenylphosphine also contribute to stabilizing the +1 oxidation state of copper through their σ-donor and π-acceptor characteristics. mdpi.com The specific structural parameters of this complex highlight the coordination environment that stabilizes the Cu(I) center.
Table 1: Selected Structural Data for the [Cu(this compound)(PPh₃)₂]⁺ Cation
This table presents key bond lengths and angles illustrating the coordination sphere around the Copper(I) ion, as determined by single-crystal X-ray diffraction. Data sourced from Andres-Tome, I., et al. (2021). mdpi.com
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu(1)-P(1) | 2.2536(12) |
| Cu(1)-P(2) | 2.2573(12) |
| Cu(1)-N(1) | 2.115(4) |
| Cu(1)-N(2) | 2.090(4) |
| **Bond Angles (°) ** | |
| N(2)-Cu(1)-N(1) | 79.14(14) |
| N(2)-Cu(1)-P(1) | 108.85(10) |
| N(1)-Cu(1)-P(1) | 106.88(10) |
| N(2)-Cu(1)-P(2) | 107.03(10) |
| N(1)-Cu(1)-P(2) | 115.15(11) |
| P(1)-Cu(1)-P(2) | 132.53(5) |
The redox properties of complexes containing thiophene-bipyridine ligands are not always confined to the metal center. In certain systems, such as those involving ruthenium and osmium with ethenylthiophene-bipyridine ligands, both metal-centered and thiophene-based electrochemical activity are observed. researchgate.net This indicates that the ligand architecture can be "non-innocent," participating directly in the redox processes. This capability for charge localization on both the metal and the ligand framework is a key mechanism for stabilizing different oxidation states within the same molecule. researchgate.net The ability of the ligand to store and release electrons facilitates the accessibility of multiple, stable oxidation states for the coordinated metal ion.
Spectroscopic and Photophysical Investigations of 6 Thiophen 2 Yl 2,2 Bipyridine Metal Complexes
Spectroscopic Characterization in Solution and Solid State
The structural and electronic properties of 6-(thiophen-2-yl)-2,2'-bipyridine and its metal complexes have been extensively studied using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand and Complex Proton Chemical Shifts and Complexation Effects
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and tracking the changes that occur upon coordination to a metal center. In the free ligand, the protons of the bipyridyl and thiophenyl moieties exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the aromatic protons typically appear in the range of 7.0-9.0 ppm. rsc.org
Upon complexation with a metal ion, significant changes in the ¹H NMR spectrum are observed. The coordination of the bipyridine nitrogen atoms to the metal center leads to a downfield shift of the adjacent proton signals. This deshielding effect is a direct consequence of the electron-donating nature of the ligand and the resulting decrease in electron density on the pyridine (B92270) rings. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. For example, in a copper(I) complex, the proton signals of the bipyridine fragment are shifted downfield compared to the free ligand, confirming coordination. mdpi.com
| Compound | Proton | Chemical Shift (ppm) | Solvent |
| 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | Thiophenol protons | 4.57 (singlet) | CDCl₃ |
| 6,6′-di-(2″-methylthiophenyl)-2,2′-bipyridine | Methyl groups | 2.44 (singlet) | CDCl₃ |
| Yttrium complex 3a | H11 of PhPy | 8.26 (doublet) | THF-d8 |
| Yttrium complex 3a | H2 of PhPy | 8.20 (doublet) | THF-d8 |
| Yttrium complex 3a | H8 of PhPy | 8.02 (doublet) | THF-d8 |
| Yttrium complex 3c | H2 of Arpy | 8.09 (broad singlet) | C₆D₆ |
| Yttrium complex 3d | H11 of Arpy | 8.56 (singlet) | C₆D₆ |
Infrared (IR) Spectroscopy: Characteristic Vibrational Assignments
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the this compound ligand and its metal complexes. The IR spectrum of the free ligand displays characteristic bands corresponding to the stretching and bending vibrations of the pyridine and thiophene (B33073) rings. researchgate.netresearchgate.net For instance, the C=N and C=C stretching vibrations of the bipyridine core are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net
Upon complexation, shifts in these vibrational frequencies are observed, which can be indicative of coordination. For example, in a samarium complex, the C=N and C=C stretching bands of the bipyridine ligand shift to lower wavenumbers, confirming the coordination of the nitrogen atoms to the metal center. researchgate.net Additionally, new bands may appear in the low-frequency region (typically below 500 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of complex formation. researchgate.net In a copper(I) complex of this compound, characteristic IR bands are observed for the ligand and other coordinating species like triphenylphosphine (B44618). mdpi.com
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | S-H stretching | 2506 and 2530 |
| Samarium complex with 2,2'-bipyridine (B1663995) | C=N stretching | Shift to lower wavenumber from 1596 |
| Samarium complex with 2,2'-bipyridine | C=C stretching | Shift to lower wavenumber from 1434-1476 |
| Samarium complex with 2,2'-bipyridine | Sm-N stretching | 423 |
| Tungsten complexes with dimethyl-bipyridine | Cation PPh₄⁺ | 680-760 and ~1100 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions in this compound and its metal complexes. The free ligand typically exhibits intense absorption bands in the UV region, which are assigned to π→π* ligand-centered (LC) transitions within the bipyridine and thiophene moieties. mdpi.comresearchgate.net
Upon coordination to a metal center, new absorption bands often appear in the visible region. These bands are generally attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. researchgate.netnih.govrsc.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, the solvent, and the substituents on the ligand. For example, ruthenium(II) and platinum(II) complexes of bipyridine derivatives are well-known for their prominent MLCT absorptions. researchgate.netnih.govrsc.org In a copper(I) complex of this compound, the UV-Vis spectrum shows bands that are characteristic of the coordinated ligand. mdpi.com Similarly, the addition of nickel(II) to a solution of a thiophenol-bipyridine ligand results in significant changes in the UV-Vis absorption profile, indicating coordination. mdpi.com
| Compound/Complex | λmax (nm) | Transition Type | Solvent |
| 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | 231, 303 | π → π* | Methanol |
| Nickel(II) complex of 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | 263, 291 | Coordination-induced shift | Methanol |
| Ruthenium(II) and Osmium(II) ethenylthiophene-bipyridine complexes | 400-600 | MLCT | CH₃CN |
| Samarium complex with 2,2'-bipyridine | Varies with solvent polarity | - | Various |
| Tungsten complexes with dimethyl-bipyridine | Varies with solvent | MLCT | Water and organic solvents |
| Platinum(II) diimine complexes | - | MLCT and IL | Dichloromethane |
Luminescence and Excited State Dynamics
The excited-state properties of metal complexes of this compound are of great interest for applications in areas such as light-emitting devices and sensors. ontosight.airsc.org
Photoluminescence Quantum Yields and Emission Maxima in Solid and Solution States
Many metal complexes of this compound and related ligands exhibit luminescence, typically arising from the radiative decay of an excited state. The emission can be observed in both solution and the solid state. For example, a heteroleptic copper(I) complex incorporating this compound is reported to be an orange emitter in the solid state with a photoluminescence quantum yield of 2.6%. mdpi.comcapes.gov.br
The emission maximum and quantum yield are highly dependent on the metal center, the ligand structure, and the surrounding environment (solvent, temperature). nih.gov For instance, ruthenium(II) polypyridyl complexes can exhibit high emission quantum yields. nih.gov The nature of the emitting state, whether it is a ligand-centered (LC) or a metal-to-ligand charge transfer (MLCT) state, also plays a crucial role in determining the photophysical properties. rsc.org
| Complex | Emission Maximum (nm) | Quantum Yield (%) | State |
| [Cu(this compound)(PPh₃)₂]BF₄ | - | 2.6 | Solid |
| Ruthenium(II) complex with CN-Me-bpy (n=1) | - | 13 | Solution |
| Ruthenium(II) complex with CN-Me-bpy (n=2) | - | 27 | Solution |
| Ruthenium(II) complex with CN-Me-bpy (n=3) | - | 40 | Solution |
| Platinum(II) complex with silylacetylide ligand | 524-526 | - | Dichloromethane |
Analysis of Stokes Shift and Associated Energy Loss Mechanisms in Excited States
The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the energy loss that occurs between the excitation and emission processes. This energy loss is often associated with geometric relaxation in the excited state and interactions with the solvent. researchgate.net
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | This compound |
| 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | 6,6′-bis(2-mercaptophenyl)-2,2′-bipyridine |
| 6,6′-di-(2″-methylthiophenyl)-2,2′-bipyridine | 6,6′-bis(2-(methylthio)phenyl)-2,2′-bipyridine |
| [Cu(this compound)(PPh₃)₂]BF₄ | [this compound]bis(triphenylphosphine)copper(I) tetrafluoroborate |
| Yttrium complex 3a | (ArNCH₂CH₂NAr)Y(2-pyridyl-C₆H₄)(THF)₂ |
| Yttrium complex 3c | (ArNCH₂CH₂NAr)Y(2-pyridyl-4-MeOC₆H₃)(THF)₂ |
| Yttrium complex 3d | (ArNCH₂CH₂NAr)Y(2-pyridyl-3,5-Cl₂C₆H₂)(THF)₂ |
| Samarium complex with 2,2'-bipyridine | A samarium(III) complex containing a 2,2'-bipyridine ligand |
| Tungsten complexes with dimethyl-bipyridine | [W(CN)₆(XMebpy)]²⁻ where X is 4,4' or 5,5' |
| Ruthenium(II) complex with CN-Me-bpy | Ru(bpy)₃₋ₙ(CN-Me-bpy)ₙ₂ |
| Platinum(II) complex with silylacetylide ligand | Pt(dbbpy)(C≡CR)₂ |
| PPh₃ | Triphenylphosphine |
| bpy | 2,2'-bipyridine |
| CN-Me-bpy | 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine |
| dbbpy | 4,4'-di(tert-butyl)-2,2'-bipyridine |
| THF | Tetrahydrofuran |
Characterization of Singlet and Triplet Excited States, including Intraligand Charge Transfer (ILCT)
The electronic absorption spectra of metal complexes containing the this compound ligand are typically characterized by intense high-energy bands corresponding to ligand-centered π-π* transitions. mdpi.com In many donor-acceptor systems, including those with thiophene and bipyridine moieties, the electronic absorption is dominated by intraligand charge transfer (ILCT) transitions. nih.gov This phenomenon involves the photo-induced transfer of electron density from the electron-rich thiophene donor to the electron-deficient bipyridine acceptor.
The nature of the excited states can be further elucidated by examining the influence of the metal center and ancillary ligands. For instance, in a heteroleptic copper(I) complex, [Cu(this compound)(PPh₃)₂]BF₄, broad absorption bands at approximately 400–435 nm and 513–550 nm have been assigned to metal-to-ligand charge transfer (MLCT) transitions. mdpi.com
In related systems, such as those involving rhenium(I) complexes with donor-substituted dipyridophenazine ligands, the optical properties are also dominated by ILCT transitions. researchgate.net The solvatochromic behavior of the emission from these complexes, where the emission wavelength shifts with solvent polarity, provides strong evidence for the charge-transfer character of the excited state. researchgate.net Linear Lippert-Mataga plots for such systems confirm a significant change in dipole moment upon excitation, a hallmark of ILCT states. researchgate.net
In some cases, both MLCT and ILCT transitions can be present and may overlap. nih.gov The relative energies of these states are crucial in determining the photophysical properties of the complex. For example, in a series of iron(II) complexes of the type [Fe(bpy)N(CN)₆–₂N]²N⁻⁴ (where bpy is 2,2'-bipyridine), the MLCT state is the lowest energy optically accessible excited state. nih.gov
The interplay between different types of excited states, such as ¹ILCT, ³ILCT, and ³MLCT, governs the deactivation pathways of the photoexcited complex. nih.gov In some ruthenium(II) polypyridyl complexes, dark excited states with nanosecond to microsecond lifetimes have been identified and assigned to phenazine-based ³ILCT states through time-resolved infrared spectroscopy. researchgate.net The characterization of these singlet and triplet excited states is fundamental to understanding the luminescence and photochemical reactivity of these metal complexes.
Table 1: Spectroscopic Data for Selected this compound and Related Donor-Acceptor Complexes
| Compound/Complex | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Excited State Assignment | Reference |
| [Cu(this compound)(PPh₃)₂]BF₄ | ~400–435, ~513–550 | Orange Emission | MLCT | mdpi.com |
| dppz-PhNPh₂ | 457 | Solvatochromic | ILCT | researchgate.net |
| dppz-PhNMe₂ | 463 | Solvatochromic | ILCT | researchgate.net |
| [Re(6,6'-diTPAbpy)(CO)₃Cl] | 353 (ILCT), Overlapping MLCT | 436 (¹ILCT), 640 (³MLCT) | ¹ILCT, ³MLCT | nih.gov |
| 6,6'-diTPAbpy | 356 | 436 | ¹ILCT | nih.gov |
dppz-PhNPh₂: 11-(4-diphenylaminophenyl)dipyrido[3,2-a:2',3'-c]phenazine dppz-PhNMe₂: 11-(4-dimethylaminophenyl)dipyrido[3,2-a:2',3'-c]phenazine 6,6'-diTPAbpy: 6,6'-ditriphenylamine-2,2'-bipyridine
Transient Absorption Spectroscopy for Excited State Lifetime Determination
Transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of excited states and determine their lifetimes. This method involves exciting a sample with a short laser pulse (pump) and monitoring the change in absorbance with a second, time-delayed pulse (probe).
In the study of metal complexes, TA spectroscopy can distinguish between different excited species, such as MLCT, ILCT, and ligand-localized (³IL) states, based on their characteristic spectral signatures. For instance, the excited-state absorption of the 2,2'-bipyridine radical anion, a marker for the MLCT state in [Fe(bpy)₂(CN)₂], appears around 370 nm. nih.gov
The lifetimes of these excited states are critical for potential applications in areas like photocatalysis and light-emitting devices. In many 3d transition metal complexes, excited state lifetimes are very short due to the presence of energetically accessible ligand field states that facilitate rapid non-radiative decay. nih.gov However, ligand design can significantly alter these relaxation pathways.
For example, in platinum(II) bipyridyl complexes with peryleneacetylide ligands, TA spectroscopy has been used to identify perylene-centered ligand-localized triplet states (³IL). researchgate.netnih.gov While these complexes are not significantly photoluminescent at room temperature, they possess long-lived triplet states that can sensitize the formation of singlet oxygen. researchgate.netnih.gov The lifetimes of these ³IL states were found to be somewhat shorter than those of model phosphine (B1218219) complexes, suggesting an influence from a nearby ³CT state on the excited-state decay. researchgate.netnih.gov
In a ruthenium(II) complex, [Ru(S–Sbpy)(bpy)₂]²⁺, which contains both a disulfide-bridged bipyridine and standard bipyridine ligands, femtosecond transient absorption spectroscopy revealed the formation of a final excited state within 80 fs, regardless of which ligand was initially excited. nih.gov This points to extremely rapid mixing of singlet and triplet states. Similarly, ultrafast TA spectroscopy with sub-20 fs resolution on 6-thioguanine (B1684491) has provided direct evidence for an ~80 fs internal conversion from an S₂(ππ) state to an S₁(nπ) state, which then acts as a gateway to populate the triplet manifold in about 522 fs. nih.gov
Transient absorption measurements on a copper(I) complex with 6,6'-ditriphenylamine-2,2'-bipyridine revealed the population of a ³ILCT state with a lifetime of 80 ns. nih.gov This demonstrates that even with the potential for fast deactivation pathways, strategic ligand design can lead to relatively long-lived charge-transfer excited states.
Table 2: Excited State Lifetimes Determined by Transient Absorption Spectroscopy
| Complex/Compound | Excited State | Lifetime (τ) | Solvent/Conditions | Reference |
| [Fe(bpy)₂(CN)₂] | ¹MLCT | 120 ± 30 fs | DMSO | nih.gov |
| [Ru(S–Sbpy)(bpy)₂]²⁺ | Final Excited State | ~80 fs | Acetonitrile | nih.gov |
| 6-Thioguanine | S₂(ππ) → S₁(nπ) | ~81 fs | Aqueous solution | nih.gov |
| 6-Thioguanine | S₁(nπ*) → Triplet | 522 fs | Aqueous solution | nih.gov |
| [Cu(6,6'-diTPAbpy)₂]⁺ | ³ILCT | 80 ns | Not specified | nih.gov |
| [Re(6,6'-diTPAbpy)(CO)₃Cl] | ³MLCT | 13.8 ns | Not specified | nih.gov |
Theoretical and Computational Investigations of 6 Thiophen 2 Yl 2,2 Bipyridine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Elucidation
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful methods for elucidating the molecular and electronic structures of complex organic molecules like 6-(thiophen-2-yl)-2,2'-bipyridine and its derivatives. researchgate.netias.ac.in DFT has become a standard tool for studying the reactivity, selectivity, and reaction pathways of chemical systems. ias.ac.in
For bipyridine-based ligands, DFT calculations are used to determine key structural features, such as the planarity of the molecule and the bond lengths between the aromatic rings. The degree of planarity is crucial as it influences the extent of π-electron delocalization across the molecule, which in turn affects its electronic properties. ajchem-a.com Theoretical investigations on related bithiophene-bipyridine systems have shown that the introduction of substituents can enhance the planarity of the molecule, thereby improving the mobility of π-electrons and facilitating electron transfer processes. ajchem-a.com The structural parameters of the bipyridine unit, particularly the central C-C bond, can be a strong indicator of its redox state when coordinated to a metal. researchgate.net DFT studies on related systems, such as complexes of 2,2'-bipyridine (B1663995), help in understanding the distribution of electron density and the nature of molecular orbitals involved in chemical bonding and electronic transitions. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and can be more easily excited. nih.gov In the context of materials science, the HOMO-LUMO gap is crucial for determining a material's potential in optoelectronic applications. For instance, in dye-sensitized solar cells, the HOMO and LUMO energy levels of the dye must be appropriately aligned with the semiconductor's conduction band and the electrolyte's redox potential for efficient charge transfer.
Theoretical studies on analogous systems provide insight into the expected orbital characteristics of this compound. In many thiophene-bipyridine derivatives, the HOMO is typically localized on the electron-rich thiophene (B33073) moiety, while the LUMO is centered on the electron-accepting bipyridine unit. This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor (D-π-A) system and is fundamental to its charge-transfer properties.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capability of the molecule. Its energy level is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability of the molecule. Its energy level is related to the electron affinity. |
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates the molecule's excitability and chemical stability. A smaller gap often corresponds to easier electronic excitation. nih.gov |
Computational Prediction of Optical Absorption Properties (λmax) and Bathochromic Shifts
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The most intense transition typically corresponds to the maximum absorption wavelength (λmax).
For molecules like this compound, the primary electronic transition is often a π → π* transition, involving the excitation of an electron from a π-bonding orbital (often the HOMO) to a π*-antibonding orbital (often the LUMO). researchgate.net In D-π-A systems, this can also be described as an intramolecular charge transfer (ICT) transition, where electron density moves from the donor (thiophene) to the acceptor (bipyridine) upon photoexcitation.
Computational studies on related organic dyes have shown that the parent structure of a thiophene-bipyrimidine system exhibits a λmax around 371 nm. researchgate.net The introduction of various functional groups can lead to a bathochromic shift (a shift to longer wavelengths, also known as a red-shift) in the absorption maximum. This phenomenon is highly desirable for applications like solar cells, as it allows the molecule to absorb more of the solar spectrum. For example, adding electron-withdrawing groups to the structure of thiophene-bipyrimidine dyes resulted in a significant red-shift, with λmax values moving into the 388–406 nm range. researchgate.net
| Compound System | Calculated λmax (nm) | Observation |
| Thiophene-Bipyrimidine (Parent) | 371 | Baseline absorption |
| Thiophene-Bipyrimidine Dyes (Derivatives) | 388 - 406 | Bathochromic (red) shift observed upon functionalization researchgate.net |
Impact of Thiophene Substituents and Other Functionalizations on Electronic and Optical Properties
The electronic and optical properties of this compound can be systematically tuned by introducing substituents on either the thiophene or the bipyridine rings. rsc.orgresearchgate.net This chemical modification is a key strategy for optimizing molecules for specific applications.
Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the π-conjugated backbone alters the energy levels of the frontier molecular orbitals. mdpi.com
Electron-Donating Groups (e.g., -CH3, -OH, -OCH3): These groups generally raise the energy of the HOMO more than the LUMO, leading to a decrease in the HOMO-LUMO energy gap.
Electron-Withdrawing Groups (e.g., -NO2, -CN): These groups typically lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, also resulting in a smaller energy gap. mdpi.com
A reduction in the HOMO-LUMO gap directly correlates with a bathochromic shift in the absorption spectrum, as less energy is required for electronic excitation. researchgate.net Theoretical studies on bithiophene-bipyridine systems have confirmed that adding substituents like -NO2, -C6H5, -CH3, and -OH can modify bond lengths and enhance the planarity of the molecule, which in turn improves electron delocalization. ajchem-a.com Furthermore, controlling the electronic structure through substitution is a proven method for tuning the HOMO-LUMO energy gap in metal complexes containing bipyridine ligands. rsc.org The properties of nickel complexes, for example, are significantly impacted by substituents at the 6 and 6' positions of the bipyridine ligand. nih.gov
Examination of Chemical Reactivity Parameters (e.g., electronegativity, hardness, electrophilicity index)
DFT also allows for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. ias.ac.in These parameters are derived from the energies of the frontier orbitals.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ajchem-a.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. For instance, studies on bipyridine analogues show that substitution can significantly alter these parameters. Adding substituents to a bithiophene-bipyridine structure generally reduces the chemical hardness, making the molecule "softer." ajchem-a.com Softer molecules are typically more reactive. The electrophilicity and chemical hardness are inversely related, meaning that substituents that decrease hardness tend to increase the electrophilic character of the molecule, facilitating the delocalization of π-electrons. ajchem-a.com
| Reactivity Descriptor | Formula (Koopmans' Approximation) | Chemical Interpretation |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | A measure of the power of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. Hard molecules have a large Egap. ias.ac.inajchem-a.com |
| Electrophilicity Index (ω) | ω = μ2 / 2η = χ2 / 2η | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. ajchem-a.com |
Advanced Applications in Chemical Sciences
Catalysis and Organic Synthesis
The application of 6-(Thiophen-2-yl)-2,2'-bipyridine in catalysis is centered on its role as a versatile ligand that can modify the steric and electronic environment of a metal center, thereby influencing its catalytic activity, efficiency, and selectivity.
Metal complexes featuring the this compound ligand have demonstrated significant utility in a range of transition metal-catalyzed reactions. The ligand, often abbreviated as Hthbipy, can coordinate to metals in different ways. It can act as a bidentate N,N'-donor through the bipyridine unit or as a terdentate N,N',S-donor involving the thiophene (B33073) sulfur. Furthermore, it can undergo cyclometalation, where the thiophene ring is deprotonated at the C-3 position to form a direct metal-carbon bond, creating a highly stable five-membered chelate ring. researchgate.net
This cyclometalation has been observed with d6 and d8 transition metals such as ruthenium(II), rhodium(III), palladium(II), and platinum(II). researchgate.net For instance, the reaction of 6-(2-thienyl)-2,2′-bipyridine with palladium(II) and platinum(II) precursors yields cyclometalated complexes of the type [M(thbipy)Cl]. researchgate.net These stable complexes serve as platforms for further chemical transformations and have potential applications in cross-coupling reactions. The rigid backbone provided by the bipyridine unit, combined with the electronic influence of the thiophene ring, helps to stabilize the catalytically active metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
While direct catalytic data for this compound is specific, the broader family of substituted bipyridine ligands is central to catalysis. For example, nickel complexes with 2,2'-bipyridine (B1663995) ligands are highly active in cross-electrophile coupling reactions, and modifications to the ligand structure are known to significantly impact catalytic performance. nih.gov The introduction of the thiophene group represents a strategic modification to tune the electronic properties of the bipyridine ligand scaffold, which is a key principle in developing photofunctional transition-metal complexes for catalysis. nih.gov
The rational design of catalysts incorporating this compound leverages the modular nature of the ligand to fine-tune catalytic properties. Efficiency and selectivity in transition metal catalysis are critically dependent on the ligand architecture. By modifying the substituents on either the bipyridine or thiophene rings, chemists can systematically alter the steric hindrance and the electron-donating or -withdrawing nature of the ligand.
Key design principles include:
Electronic Tuning: The thiophene ring is inherently electron-rich and can increase the electron density at the metal center. This can enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions. Conversely, adding electron-withdrawing groups to the ligand can make the metal center more electrophilic, which can be beneficial for other catalytic transformations. This π-extension of the 2,2'-bipyridine core is a recognized method for reducing the HOMO-LUMO gap, which is particularly relevant for photoredox catalysis. nih.gov
Structural Rigidity: The rigid framework of the bipyridine moiety provides a stable coordination environment. This rigidity can prevent ligand dissociation and catalyst deactivation, leading to more robust and long-lived catalytic systems. The cyclometalation of the thiophene ring further enhances this rigidity, locking the ligand into a specific conformation. researchgate.net
By applying these principles, catalytic species can be tailored for specific organic transformations, aiming for higher yields, lower catalyst loadings, and improved selectivity under milder reaction conditions.
Materials Science and Optoelectronics
The unique photophysical properties arising from the conjugated system of this compound and its metal complexes make it a prime candidate for applications in materials science, particularly in the development of light-emitting and light-harvesting devices.
Phosphorescent materials are highly sought after for OLEDs because they can harness both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. mdpi.com Metal complexes of this compound have shown promise as phosphorescent emitters.
A notable example is the heteroleptic copper(I) complex, [Cu(this compound)(PPh₃)₂]BF₄. mdpi.com This complex is an orange emitter in the solid state at room temperature and demonstrates a photoluminescence quantum yield (PLQY) of 2.6%. mdpi.com Copper(I) complexes are attractive alternatives to more expensive and rarer heavy-metal analogues like iridium(III) and platinum(II). The combination of the rigid, highly conjugated diimine ligand (this compound) and the stabilizing triphenylphosphine (B44618) ligands allows for efficient radiative decay from a triplet metal-to-ligand charge transfer (MLCT) state. mdpi.com
| Compound | Emission Color | Emission Maximum (λₘₐₓ) | Photoluminescence Quantum Yield (PLQY) | Application |
|---|---|---|---|---|
| [Cu(this compound)(PPh₃)₂]BF₄ | Orange | Not Specified | 2.6% (solid state) | OLEDs, LECs |
The design of such materials involves a careful choice of both the diimine and ancillary ligands to optimize photophysical properties. The thiophene substitution on the bipyridine core plays a crucial role in tuning the emission energy and enhancing the quantum yield. These properties make such complexes suitable as active materials in the emissive layer of OLEDs and LECs. mdpi.com
The inherent luminescence of this compound and its metal complexes also makes them suitable for broader applications in luminescent devices and as chemosensors. The emission properties can be sensitive to the local environment, including the presence of specific analytes.
Ruthenium(II) complexes containing bipyridine ligands are well-known for their use as luminescent probes. nih.govresearchgate.net The principle often relies on the quenching or enhancement of the complex's luminescence upon binding to a target molecule. For example, a Ru(II) bipyridine complex was designed to detect the food contaminant Sudan I through an inner filter effect, where the analyte absorbs light at the excitation or emission wavelength of the fluorophore, causing luminescence quenching. nih.gov
While specific sensor applications for this compound are an active area of research, the bipyridine unit is a proven chelator for detecting metal ions. A fluorescent chemosensor incorporating a 2,2'-bipyridine moiety was developed for the sensitive detection of Zn²⁺ ions, exhibiting a 53-fold fluorescence enhancement upon binding. mdpi.com The incorporation of the thiophene group into the bipyridine scaffold can be used to modulate the sensor's selectivity and photophysical response, opening pathways to new chemical sensors for environmental and biological monitoring.
In the field of solar energy, this compound is a promising component for sensitizer (B1316253) dyes in Dye-Sensitized Solar Cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process depends on the dye's light-harvesting capability and the electronic coupling between the dye and the semiconductor surface.
The inclusion of thiophene units in the structure of sensitizer dyes is a known strategy to enhance molar absorptivity and red-shift the absorption spectrum, allowing for more efficient light harvesting across the solar spectrum. nih.govepfl.ch Ruthenium(II) complexes containing both thiophene and bipyridine moieties have been investigated as DSSC sensitizers. For example, cycloruthenated complexes with ortho-metalated thiophenes and bipyridine anchoring ligands have shown intense and broad absorption bands with high molar absorption coefficients. nih.gov
Bioinorganic Chemistry and Enzyme Mimicry
The compound this compound serves as a foundational scaffold in bioinorganic chemistry, particularly in the development of synthetic molecules that replicate the structure and function of metalloenzyme active sites. Its unique combination of a bidentate bipyridine unit for strong metal chelation and a sulfur-containing thiophene ring provides an ideal platform for modeling enzymes where sulfur-metal coordination is crucial.
Design of Ligand Platforms for Mimicking Active Sites of Metalloproteins, e.g., [NiFe]-Hydrogenases
The active sites of hydrogenase enzymes, which catalyze the reversible conversion of protons and electrons to molecular hydrogen, are of significant interest for developing catalysts for a hydrogen-based economy. [NiFe]-hydrogenases, for instance, feature a bimetallic nickel-iron center bridged by the sulfur atoms of cysteine residues. The rational design of synthetic mimics for these active sites is a major goal in bioinorganic chemistry, as these models help elucidate the enzyme's catalytic mechanism and inspire the creation of new, efficient hydrogen evolution catalysts.
The this compound framework is a key component in designing ligands to mimic the [NiFe]-hydrogenase active site. Researchers have developed derivatives that elaborate on this core structure to replicate the specific coordination environment of the natural enzyme. A prime example is the design of ligands like 6,6′-di-(2″-thiophenol)-2,2′-bipyridine, a close analog of the parent compound. This tetradentate ligand was specifically engineered with two key features: a rigid 2,2'-bipyridine backbone that provides defined coordination sites and multiple thiophenol sulfur donors that mimic the cysteine coordination around the bimetallic active site of [NiFe]-hydrogenase mdpi.com. The bipyridine unit acts as a robust scaffold, while the sulfur moieties are essential for replicating the electronic and structural properties of the enzyme's core mdpi.comdoaj.org.
Further research has demonstrated the success of this approach by incorporating a 6,6'-disubstituted bipyridine core into functional hydrogenase mimics. The complex [LN2S2NiIIFeIICp(CO)]+, where LN2S2 is 2,2′-(2,2′-bipyridine-6,6′-diyl)bis(1,1′-diphenylethanethiolate), is a notable example. This synthetic model successfully reproduces key structural features of the [NiFe]-hydrogenase active site and demonstrates significant electrocatalytic activity for hydrogen production nih.gov. In this model, the bipyridine unit not only provides structural integrity but also acts as an electron reservoir, a crucial function during the catalytic cycle nih.gov. These examples underscore the utility of the 6-substituted-2,2'-bipyridine scaffold as a versatile and effective platform for constructing sophisticated metalloprotein mimics.
| Ligand Scaffold | Key Design Features | Targeted Metalloprotein Active Site | Purpose of Mimicry |
|---|---|---|---|
| 6,6′-di-(2″-thiophenol)-2,2′-bipyridine | Rigid bipyridine backbone; Multiple sulfur donors (thiophenols) mdpi.com | [NiFe]-Hydrogenase | Structural and functional model to understand the catalytic mechanism of H2 evolution mdpi.com. |
| 2,2′-(2,2′-bipyridine-6,6′-diyl)bis(1,1′-diphenylethanethiolate) (LN2S2) | Bipyridine unit acts as an electron reservoir; Thiolate groups bridge a Ni-Fe center nih.gov. | [NiFe]-Hydrogenase | Functional mimic for efficient electrocatalytic proton reduction to H2nih.gov. |
Rational Design of Ligands for Probes in Biomedical Research Contexts
The rational design of ligands for the development of probes and sensors is a critical area of biomedical research. Such probes are essential for detecting specific ions, molecules, or cellular conditions. The this compound molecule is an attractive building block for these applications due to its robust metal-coordinating ability and its versatile thiophene ring, which can be further functionalized or can participate in the electronic properties of the final complex.
One direct application of this compound, referred to as Hthbipy, is in the synthesis of cyclometalated complexes. It reacts with palladium(II) and platinum(II) precursors to form stable complexes where the metal center is bound to both the bipyridine nitrogen atoms and a carbon atom of the thiophene ring researchgate.net. This cyclometalation creates a rigid, planar structure that can be the basis for developing luminescent probes or therapeutic agents.
The thiophene-bipyridine motif has also been incorporated into larger, more complex molecular systems designed as probes. For instance, this unit has been appended to diketopyrrolopyrrole (DPP), a class of organic dyes known for strong fluorescence. The resulting thiophene-bipyridine-DPP ligands are highly fluorescent. Upon complexation with platinum(II), the emission is typically quenched, a phenomenon that can be harnessed for "turn-off" sensing applications nih.gov. The development of such fluorescent ligands opens pathways towards creating multifunctional transition metal complexes for use in molecular sensing and organic electronics researchgate.netnih.gov.
Furthermore, the 6-(thiophen-2-yl)-4,4′-bipyridine scaffold has been used as a starting point for synthesizing a series of more elaborate compounds with potential biomedical applications. By modifying the core structure to include an acetohydrazide group, researchers have created a platform for generating a library of new pyrazole, N-amide, and Schiff base derivatives. These compounds have been evaluated for their cytotoxic activity against cancer cell lines, demonstrating the potential of using the thiophene-bipyridine core to develop new classes of therapeutic agents nih.gov.
| Core Structure / Derivative | Design Strategy | Metal Complex | Potential Biomedical Application |
|---|---|---|---|
| 6-(2-Thienyl)-2,2′-bipyridine (Hthbipy) | Cyclometalation with heavy metals researchgate.net. | Palladium(II), Platinum(II) | Foundation for luminescent probes and therapeutic agents researchgate.net. |
| Thiophene-Bipyridine Appended Diketopyrrolopyrrole (DPP) | Integration with a fluorescent dye; fluorescence quenching upon metal binding nih.gov. | Platinum(II) | "Turn-off" fluorescent sensors and probes for organic electronics nih.gov. |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Use as a scaffold for synthesizing a library of derivatives (pyrazoles, Schiff bases) nih.gov. | N/A (Organic Compounds) | Screening for cytotoxic activity against cancer cells; development of anticancer agents nih.gov. |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Distinctive Features of 6-(Thiophen-2-yl)-2,2'-bipyridine
The primary academic contribution of this compound lies in its role as a highly adaptable ligand for creating metal complexes with tunable properties. acs.orgacs.org Its distinctive structure, which combines the π-conjugation of the thiophene (B33073) ring with the robust coordinating ability of the bipyridine group, has led to significant advancements in photophysics and materials science.
One of the most notable features is its use in generating emissive complexes. For instance, a heteroleptic copper(I) complex incorporating this ligand was found to be an orange emitter in the solid state, demonstrating a photoluminescence quantum yield of 2.6%. mdpi.com This characteristic points toward potential applications in the development of organic light-emitting diodes (OLEDs). The photophysical properties of its complexes, particularly with ruthenium(II), can be finely tuned by modifying the conjugation length of the thiophene-based ligand, which helps control the radiative and nonradiative decay rates from metal-to-ligand charge-transfer (MLCT) states. acs.orgacs.org
Furthermore, the thiophene-bipyridine scaffold has served as a critical building block for more complex molecular architectures. Researchers have successfully used it to synthesize polymers for high-capacity and high-rate lithium-ion batteries, where the dithiophene linkers act as both electropolymerization sites and active centers, enhancing electronic conductivity. rsc.org Additionally, derivatives have been explored for their biological activity, with some showing a promising cytotoxic effect against human breast cancer cells, opening a door for its use in medicinal chemistry. nih.gov The design of a tetradentate ligand based on a related structure, 6,6′-di-(2″-thiophenol)-2,2′-bipyridine, highlights its potential for creating molecules that can mimic the coordination environment of metalloenzyme active sites. mdpi.com
Unexplored Areas and Emerging Research Opportunities in Ligand Design and Complex Applications
Despite the progress made, significant opportunities for further research remain, particularly in the realms of novel ligand design and the expansion of complex applications.
Ligand Design: The functionalization of the this compound framework is a largely untapped area. The introduction of various electron-donating or electron-withdrawing substituents on either the thiophene or bipyridine rings could systematically tune the electronic and photophysical properties of the resulting metal complexes. mdpi.com The development of chiral ligands based on this scaffold could lead to applications in asymmetric catalysis and chiroptical materials. nih.gov An emerging frontier is the use of this compound as a monomer for creating advanced supramolecular structures and polymers, which could find use in sensors and organic electronics. rsc.orgnih.gov
Complex Applications: While initial studies have focused on photoluminescence and some biological activity, the application of its metal complexes in catalysis is an area ripe for exploration. mdpi.comnih.gov Given the well-established catalytic activity of bipyridine complexes, systems based on this compound could be designed for photocatalytic processes like CO₂ reduction or for various electrocatalytic transformations. unc.eduacs.org Another promising application is in the field of dye-sensitized solar cells (DSSCs), where related thiophene-containing ruthenium dyes have demonstrated enhanced optical properties. researchgate.net The development of selective chemosensors for detecting specific ions or small molecules represents another significant opportunity, building on work with other functionalized bipyridine systems. rsc.org
Advancements in Characterization Techniques and Computational Modeling for Thiophene-Bipyridine Systems
Future progress in understanding and developing thiophene-bipyridine systems will be heavily reliant on the synergy between advanced characterization methods and sophisticated computational modeling.
Characterization Techniques: Probing the intricate photophysical behaviors of these complexes, such as dual emission from thermally equilibrated states, necessitates the use of advanced techniques like time-resolved and temperature-dependent emission spectroscopy. acs.orgacs.orgresearchgate.net For applications in electrocatalysis, in-situ methods such as Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) will be invaluable for elucidating reaction mechanisms at electrode surfaces. acs.org Furthermore, techniques like X-ray Absorption Fine Structure (XAFS) can provide precise details about the local coordination environment and geometry of the metal center within the complexes.
Computational Modeling: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable for this class of compounds. nih.govresearchgate.net These computational tools allow for the accurate prediction of molecular structures, electronic properties, and absorption spectra, providing critical insights that complement experimental data. researchgate.net DFT calculations can rationalize observed phenomena, such as the stability of different isomers or the nature of electronic transitions involved in photophysical processes through Natural Transition Orbital (NTO) analysis. researchgate.net Crucially, computational modeling serves as a predictive tool, enabling the in-silico design of new ligands with optimized properties before undertaking their synthesis, thereby accelerating the discovery of new functional materials. aalto.fi The combination of these advanced computational and characterization methods will undoubtedly propel the field forward, unlocking the full potential of thiophene-bipyridine systems.
Q & A
Basic: What are the common synthetic routes for preparing 6-(Thiophen-2-yl)-2,2'-bipyridine?
The synthesis typically involves coupling thiophene derivatives with bipyridine precursors. A key method is the Suzuki-Miyaura cross-coupling reaction, where halogenated bipyridine (e.g., 6-bromo-2,2'-bipyridine) reacts with thiophen-2-ylboronic acid under palladium catalysis. Alternative approaches include nucleophilic substitution or oxidative coupling. For example, the Boekelheide rearrangement (heating in acetic anhydride) can functionalize methyl groups on bipyridine to introduce hydroxymethyl or acetoxymethyl substituents, enabling subsequent thiophene conjugation . Mitsunobu reactions may also install functional groups (e.g., hydroxyl) for further derivatization .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the thiophene-bipyridine linkage, with aromatic protons showing distinct splitting patterns (e.g., thiophene protons at δ 6.8–7.5 ppm).
- X-ray Crystallography : Resolves the planar geometry of the bipyridine core and dihedral angles between thiophene and pyridine rings, critical for understanding conjugation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated : 238.06 g/mol).
- UV-Vis/PL Spectroscopy : Reveals π→π* transitions (250–350 nm) and emission properties for optoelectronic applications .
Basic: How is this compound utilized as a ligand in coordination chemistry?
The compound acts as a neutral N^N ligand, forming stable complexes with transition metals (e.g., Ru, Ir, or Re). The thiophene moiety enhances electron density, tuning redox potentials and photophysical properties. For example, Ru(II) complexes exhibit metal-to-ligand charge transfer (MLCT) transitions for solar cell applications. Phosphine-modified derivatives (e.g., 6-phosphine-methyl analogs) improve catalytic activity in cross-coupling reactions .
Advanced: How can researchers address solubility limitations of this compound in non-polar solvents?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) via nucleophilic substitution at the thiophene or pyridine positions .
- Co-solvent Systems : Use DMSO/THF mixtures (e.g., 1:4 v/v) to enhance solubility without disrupting metal coordination.
- Ionic Liquid Media : Employ [BMIM][PF] to solubilize the ligand for electrochemical studies .
Advanced: What computational methods are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and absorption spectra. The thiophene ring lowers the LUMO energy by ~0.5 eV compared to unsubstituted bipyridine, enhancing electron-accepting behavior. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influencing crystal packing .
Advanced: How does the thiophene substituent influence catalytic activity in metal complexes of this compound?
The electron-rich thiophene stabilizes metal centers (e.g., Ru or Ir) through resonance donation, accelerating catalytic cycles in hydrogen evolution or CO reduction. In Ir(III) complexes, the substituent red-shifts emission wavelengths by 20–30 nm, enabling tunable OLED materials. Contrastingly, steric hindrance from bulky thiophene derivatives may reduce catalytic turnover in crowded coordination spheres .
Advanced: How do researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?
Discrepancies arise from solvent polarity, aggregation effects, or impurities. Standardization steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted thiophene.
- Oxygen Exclusion : Use degassed solvents and inert atmospheres to prevent quenching.
- Reference Calibration : Compare PLQY against coumarin 153 in ethanol. Reported PLQY ranges from 0.15–0.35, depending on substituent electronic effects .
Advanced: What strategies optimize the stability of this compound under acidic or oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
